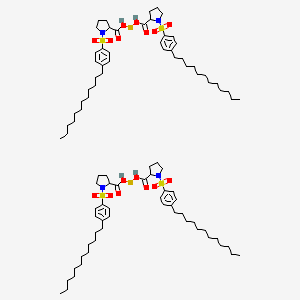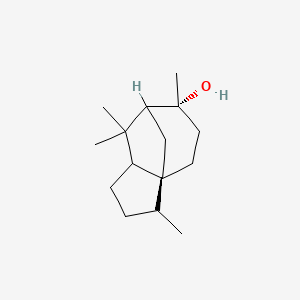
Rilpivirine (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rilpivirine (hydrochloride) is a non-nucleoside reverse transcriptase inhibitor used in combination with other antiretrovirals to treat human immunodeficiency virus type 1 infections in treatment-naive patients . It is a diarylpyrimidine derivative with high potency and a reduced chance of resistance compared to other non-nucleoside reverse transcriptase inhibitors . Rilpivirine (hydrochloride) was developed by Tibotec, Inc. and was approved by the U.S. Food and Drug Administration on May 20, 2011 .
Preparation Methods
The synthesis of rilpivirine (hydrochloride) involves several steps:
Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride: This intermediate is synthesized using methyl iodide and sodium hydroxide at room temperature overnight.
Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile: This intermediate is synthesized using dimethoxyethane under reflux conditions for 18 hours.
Synthesis of rilpivirine: The final step involves the reaction between (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride and 4-((4-chloropyrimidin-2-yl)amino)benzonitrile in acetonitrile under reflux conditions.
Industrial production methods have optimized these steps to improve yield and reduce reaction time. For example, a microwave-promoted method has been developed to synthesize rilpivirine using less toxic organic reagents and low boiling solvents, reducing the reaction time from 69 hours to 90 minutes and improving the overall yield from 18.5% to 21% .
Chemical Reactions Analysis
Rilpivirine (hydrochloride) undergoes various chemical reactions, including:
Scientific Research Applications
Rilpivirine (hydrochloride) has several scientific research applications:
Mechanism of Action
Rilpivirine (hydrochloride) exerts its effects by binding to the reverse transcriptase enzyme of human immunodeficiency virus type 1 . This binding blocks the RNA-dependent and DNA-dependent DNA polymerase activities, preventing the replication of the virus . Unlike nucleoside reverse transcriptase inhibitors, rilpivirine does not require intracellular phosphorylation for its antiviral activity . The internal conformational flexibility of rilpivirine and the plasticity of its interacting binding site contribute to its high potency and reduced chance of resistance .
Comparison with Similar Compounds
Rilpivirine (hydrochloride) is compared with other non-nucleoside reverse transcriptase inhibitors such as etravirine and efavirenz .
Etravirine: Like rilpivirine, etravirine is a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor.
Rilpivirine’s high genetic barrier to resistance mutations and its ability to retain potency against well-characterized, clinically relevant reverse transcriptase mutants make it unique among non-nucleoside reverse transcriptase inhibitors .
Properties
IUPAC Name |
4-[[4-[4-(2-cyanoethenyl)-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6.ClH/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVVGZKAVZUACK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-Chloro-3-(4-phenylphenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14792057.png)

![[3-(3,5-difluorophenyl)-3,4-dihydropyrazol-2-yl]-piperidin-4-ylmethanone;[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B14792064.png)

![N-benzyl-1-[5-({5-tert-butyl-2-methoxy-3-[(methylsulfonyl)amino]phenyl}carbamoyl)-2-methylphenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14792076.png)


![(2Z)-6-hydroxy-2-[(pyridin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B14792099.png)

![2-amino-N-ethyl-3-methyl-N-[(4-methylsulfanylphenyl)methyl]butanamide](/img/structure/B14792106.png)


![1-{1H-pyrrolo[2,3-b]pyridin-5-yl}cyclopropan-1-amine](/img/structure/B14792118.png)
![3-[(5,5-Difluoro-2-oxopiperidin-1-yl)methyl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14792127.png)
